molecular formula C19H20FN5OS B4648426 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B4648426
M. Wt: 385.5 g/mol
InChI Key: PBXAFWIDSILMMA-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c20-15-4-1-3-14(11-15)12-24-7-9-25(10-8-24)13-18(26)21-16-5-2-6-17-19(16)23-27-22-17/h1-6,11H,7-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXAFWIDSILMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzothiadiazole Core: This step involves the cyclization of appropriate precursors to form the benzothiadiazole ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiadiazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and piperazine moieties, in particular, contribute to its potential as a versatile compound in various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

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